molecular formula C6H10N2O6 B14043570 3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid

3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid

Katalognummer: B14043570
Molekulargewicht: 206.15 g/mol
InChI-Schlüssel: UAOFWDYCBIQURI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid is a chemical compound with the molecular formula C6H10N2O6. It is known for its unique structure, which includes two oxo groups, two dioxo groups, and two diaza groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diacid chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C6H10N2O6

Molekulargewicht

206.15 g/mol

IUPAC-Name

2-[(2-methoxy-2-oxoethyl)carbamoylamino]oxyacetic acid

InChI

InChI=1S/C6H10N2O6/c1-13-5(11)2-7-6(12)8-14-3-4(9)10/h2-3H2,1H3,(H,9,10)(H2,7,8,12)

InChI-Schlüssel

UAOFWDYCBIQURI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC(=O)NOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.